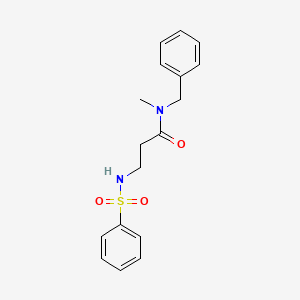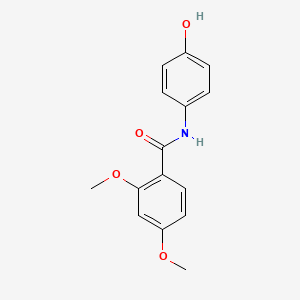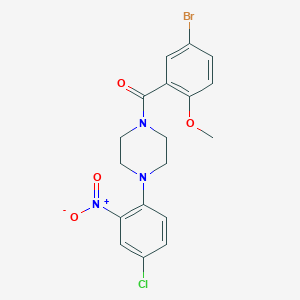![molecular formula C22H26N2O4 B4205673 Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4205673.png)
Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate is a complex organic compound with a unique structure that combines a piperazine ring with a benzoyl group and a phenoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(3-methylphenoxy)methyl]benzoic acid. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or phenoxy methyl groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate can be compared to other similar compounds, such as:
Ethyl 4-{4-[(4-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate: Similar structure but with a different substitution pattern on the phenoxy group.
Ethyl 4-{4-[(3-chlorophenoxy)methyl]benzoyl}-1-piperazinecarboxylate: Contains a chlorine atom instead of a methyl group, leading to different chemical properties.
Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate: Similar structure but with variations in the piperazine ring or the benzoyl group.
These comparisons highlight the uniqueness of Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-[4-[(3-methylphenoxy)methyl]benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-22(26)24-13-11-23(12-14-24)21(25)19-9-7-18(8-10-19)16-28-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDNCJAFGIUVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4205597.png)
![N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride](/img/structure/B4205606.png)
![2-(4-cyclohexylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4205609.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B4205610.png)
![2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4205614.png)
![1-Benzyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4205620.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-4-bromobenzamide](/img/structure/B4205637.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(3-methoxypropyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4205645.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4205659.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4205668.png)
